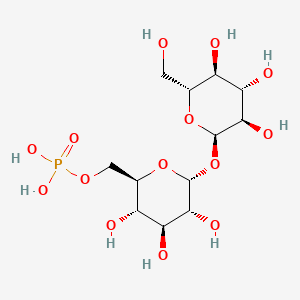

Trehalose-6-phosphate

Vue d'ensemble

Description

Le 6-phosphate de tréhalose est un disaccharide phosphorylé qui joue un rôle crucial dans le métabolisme du tréhalose, un sucre présent dans de nombreux organismes, notamment les plantes, les champignons et les bactéries. Il est une molécule de signalisation essentielle qui relie la croissance et le développement à l’état de carbone de la cellule. Le 6-phosphate de tréhalose est synthétisé à partir du diphosphate de glucose d’uridine et du 6-phosphate de glucose par l’enzyme tréhalose-6-phosphate synthase, et il est ensuite déphosphorylé en tréhalose par la tréhalose-6-phosphate phosphatase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 6-phosphate de tréhalose est synthétisé par une voie enzymatique en deux étapes. La première étape implique l’enzyme tréhalose-6-phosphate synthase, qui catalyse le transfert du glucose du diphosphate de glucose d’uridine au 6-phosphate de glucose, formant le 6-phosphate de tréhalose. La deuxième étape implique l’enzyme tréhalose-6-phosphate phosphatase, qui déphosphoryle le 6-phosphate de tréhalose pour produire du tréhalose .

Méthodes de production industrielle : La production industrielle du 6-phosphate de tréhalose implique généralement l’utilisation de micro-organismes génétiquement modifiés qui surexpriment les enzymes tréhalose-6-phosphate synthase et tréhalose-6-phosphate phosphatase. Ces micro-organismes sont cultivés dans des bioréacteurs dans des conditions contrôlées pour optimiser le rendement en 6-phosphate de tréhalose .

Analyse Des Réactions Chimiques

Types de réactions : Le 6-phosphate de tréhalose subit diverses réactions chimiques, notamment l’hydrolyse, la phosphorylation et la glycosylation. Il est également impliqué dans les voies métaboliques où il sert de substrat pour les enzymes qui catalysent sa conversion en d’autres métabolites .

Réactifs et conditions courants :

Phosphorylation : Il peut être phosphorylé par des kinases en présence d’adénosine triphosphate pour former du 6,6’-diphosphate de tréhalose.

Glycosylation : Le 6-phosphate de tréhalose peut participer à des réactions de glycosylation où il sert de donneur de glycosyle.

Principaux produits : Les principaux produits formés à partir des réactions du 6-phosphate de tréhalose comprennent le tréhalose, le phosphate inorganique et le 6,6’-diphosphate de tréhalose .

4. Applications de la recherche scientifique

Le 6-phosphate de tréhalose a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Trehalose-6-phosphate has a wide range of scientific research applications:

Mécanisme D'action

Le 6-phosphate de tréhalose exerce ses effets par plusieurs mécanismes :

Molécule de signalisation : Il agit comme une molécule de signalisation qui régule l’équilibre entre le saccharose et le tréhalose chez les plantes, influençant la croissance et le développement.

Régulateur métabolique : Le 6-phosphate de tréhalose régule les voies métaboliques en modulant l’activité des enzymes impliquées dans le métabolisme des glucides.

Réponse au stress : Il joue un rôle dans la réponse des plantes au stress abiotique en régulant l’expression des gènes sensibles au stress.

Comparaison Avec Des Composés Similaires

Le 6-phosphate de tréhalose est unique par rapport à d’autres composés similaires en raison de son double rôle d’intermédiaire métabolique et de molécule de signalisation. Des composés similaires comprennent :

6-phosphate de glucose : Alors que le 6-phosphate de glucose est impliqué dans la glycolyse et d’autres voies métaboliques, il n’a pas les fonctions de signalisation du 6-phosphate de tréhalose.

Le rôle unique du 6-phosphate de tréhalose dans la signalisation et le métabolisme en fait un composé d’un intérêt considérable dans divers domaines de la recherche scientifique.

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABSPYBHMPDTEL-LIZSDCNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trehalose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4484-88-2 | |

| Record name | Trehalose, 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4484-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trehalose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trehalose-6-Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trehalose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of trehalose-6-phosphate in trehalose biosynthesis?

A1: this compound (T6P) is a crucial intermediate in the biosynthesis of trehalose, a disaccharide known for its protective role against various stresses in many organisms. [] The biosynthesis involves two key enzymes: this compound synthase (TPS) and this compound phosphatase (TPP). TPS catalyzes the first step by transferring glucose from UDP-glucose to glucose-6-phosphate, forming T6P. [, ] Subsequently, TPP dephosphorylates T6P, yielding free trehalose. [, , ]

Q2: Does the accumulation of T6P have any detrimental effects on yeast cells?

A3: Yes, accumulating high levels of T6P in yeast, such as in TPS2 mutants, can lead to temperature sensitivity for growth and other phenotypic changes. []

Q3: How does T6P influence fermentation and glucose repression in yeast?

A4: this compound plays a critical role in regulating sugar metabolism and glucose repression in yeast. Studies have shown that T6P promotes fermentation and is essential for the wild-type metabolic response to glucose. [] It also plays a crucial role in glucose repression, whereby the presence of glucose inhibits the expression of genes involved in gluconeogenesis. []

Q4: Can TPS1 homologues from other organisms functionally complement the phenotypic defects observed in a Saccharomyces cerevisiae tps1 mutant?

A5: While some TPS1 homologues can rescue the growth of Sctps1 on glucose, their ability to fully complement the metabolic and phenotypic defects varies. For instance, TPS1 from Klyveromyces lactis completely restores wild-type metabolic patterns and fermentation capacity. In contrast, TPS1 homologues from certain bacteria, plants, and insects fail to recover T6P accumulation, ATP levels, and fermentation capacity, resembling the Sctps1 mutant phenotype. []

Q5: How does T6P interact with SnRK1 in plants, and what is the implication of this interaction for growth regulation?

A6: T6P acts as an inhibitor of SnRK1, a key energy sensor in plants. [] This interaction is proposed to be part of a growth-regulating loop. High sucrose levels lead to T6P accumulation, inhibiting SnRK1 and promoting anabolic processes and growth. Conversely, low T6P levels, caused by factors like low glucose-6-phosphate, activate SnRK1, shifting the plant's metabolism towards catabolic processes to cope with energy and carbon deprivation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)

![4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B3052687.png)

![[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3052692.png)